N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]naphthalene-1-carboxamide
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Overview
Description
N-[5-(1,3-Benzothiazol-2-yl)-2-methoxyphenyl]naphthalene-1-carboxamide is a complex organic compound that features a benzothiazole moiety, a methoxyphenyl group, and a naphthalene carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]naphthalene-1-carboxamide typically involves the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones.
Methoxyphenyl Group Introduction: The methoxy group is introduced via methylation of the phenol group using methyl iodide in the presence of a base.
Coupling with Naphthalene Carboxamide: The final step involves coupling the benzothiazole derivative with naphthalene-1-carboxylic acid using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]naphthalene-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent due to its benzothiazole moiety.
Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Research: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- N-[5-(1,3-Benzothiazol-2-yl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide
- N-(6-amino-1,3-benzothiazol-2-yl)-5-methylthiophene-2-carboxamide
Uniqueness
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]naphthalene-1-carboxamide is unique due to its specific combination of benzothiazole, methoxyphenyl, and naphthalene carboxamide groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C25H18N2O2S |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C25H18N2O2S/c1-29-22-14-13-17(25-27-20-11-4-5-12-23(20)30-25)15-21(22)26-24(28)19-10-6-8-16-7-2-3-9-18(16)19/h2-15H,1H3,(H,26,28) |
InChI Key |
PDQVHRXKMHVWEG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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